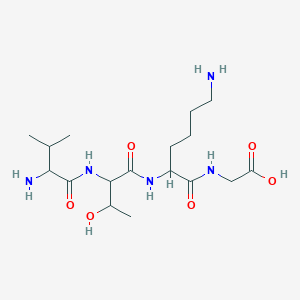

Val-Thr-Lys-Gly

Description

Structure

2D Structure

Properties

CAS No. |

133605-54-6 |

|---|---|

Molecular Formula |

C17H33N5O6 |

Molecular Weight |

403.5 g/mol |

IUPAC Name |

2-[[6-amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid |

InChI |

InChI=1S/C17H33N5O6/c1-9(2)13(19)16(27)22-14(10(3)23)17(28)21-11(6-4-5-7-18)15(26)20-8-12(24)25/h9-11,13-14,23H,4-8,18-19H2,1-3H3,(H,20,26)(H,21,28)(H,22,27)(H,24,25) |

InChI Key |

DQPMXYDFWRYWQV-UHFFFAOYSA-N |

SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)N |

sequence |

VXKG |

Synonyms |

Val-Thr-Lys-Gly |

Origin of Product |

United States |

Synthetic Methodologies for Val Thr Lys Gly

Solid-Phase Peptide Synthesis (SPPS) for Val-Thr-Lys-Glythaiscience.infoiris-biotech.dewikipedia.org20.210.105

Solid-phase peptide synthesis (SPPS) is a widely employed technique for assembling peptide chains. thaiscience.infowikipedia.org In this method, the peptide is constructed step-by-step while one end is covalently attached to an insoluble solid support, or resin. wikipedia.org20.210.105 This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple washing and filtration steps after each reaction. 20.210.105thieme-connect.de

Fmoc and Boc Protection Strategies for Amino Acid Building Blocksiris-biotech.deamericanpeptidesociety.orgiris-biotech.de

To ensure the correct sequence and prevent unwanted side reactions, the reactive functional groups of the amino acids (the α-amino group and any reactive side chains) must be temporarily blocked with protecting groups. wikipedia.org Two main orthogonal protection strategies are commonly used in SPPS: the Fmoc/tBu and the Boc/Bzl strategies. iris-biotech.deiris-biotech.de

The Fmoc (9-fluorenylmethyloxycarbonyl) strategy is the more modern and widely used approach due to its milder deprotection conditions. iris-biotech.deamericanpeptidesociety.org The N-terminal α-amino group is protected by the base-labile Fmoc group, which is typically removed using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). iris-biotech.depeptide.com The side chains of threonine and lysine (B10760008) are protected by acid-labile groups such as tert-butyl (tBu) and tert-butyloxycarbonyl (Boc), respectively. iris-biotech.deiris-biotech.de

The Boc (tert-butyloxycarbonyl) strategy, while historically significant, employs harsher acidic conditions for deprotection. iris-biotech.deamericanpeptidesociety.org The N-terminal α-amino group is protected by the acid-labile Boc group, which is removed with a strong acid like trifluoroacetic acid (TFA). 20.210.105google.com The side chains are typically protected with benzyl (B1604629) (Bzl)-based groups, which require a very strong acid, such as hydrofluoric acid (HF), for removal. iris-biotech.de

Table 1: Comparison of Fmoc and Boc Protection Strategies

| Feature | Fmoc/tBu Strategy | Boc/Bzl Strategy |

| Nα-Protection | Fmoc (Base-labile) | Boc (Acid-labile) |

| Side-Chain Protection | Acid-labile (e.g., tBu, Boc) | Acid-labile (e.g., Bzl) |

| Nα-Deprotection | Piperidine in DMF | Trifluoroacetic Acid (TFA) |

| Final Cleavage | Strong acid (e.g., TFA) sigmaaldrich.com | Strong acid (e.g., HF) iris-biotech.de |

| Advantages | Milder conditions, orthogonality iris-biotech.de | Historically established |

| Disadvantages | Harsh and toxic reagents iris-biotech.de |

Coupling Reagents and Optimization Protocols for Val-Thr-Lys-Gly Assembly (e.g., HBTU/HOBt)thaiscience.inforsc.orguni-kiel.de

The formation of the peptide bond between the carboxyl group of the incoming amino acid and the free amino group of the growing peptide chain on the resin requires an activating agent, known as a coupling reagent. uni-kiel.de Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/guanidinium salts like HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate) and HATU (N-[(dimethylamino)-1H-1,2,3-triazo[4,5-b]pyridin-1-ylmethylene]-N-methylmethanaminium hexafluorophosphate-N-oxide). thaiscience.inforsc.org

Often, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are used in conjunction with coupling reagents to improve reaction rates and minimize the risk of racemization. thaiscience.infouni-kiel.de For the synthesis of this compound, a combination of HBTU and HOBt would be an effective coupling protocol. thaiscience.info Optimization of coupling can involve pre-activating the amino acid before adding it to the resin, which can enhance efficiency and reduce side reactions. peptide.com

Table 2: Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Additives |

| Carbodiimides | DCC, DIC thaiscience.info | HOBt, HOAt thaiscience.info |

| Uronium/Guanidinium Salts | HBTU, HATU, TBTU rsc.orguni-kiel.de | HOBt, HOAt |

| Phosphonium Salts | PyBOP®, PyBrOP® sigmaaldrich.com |

Cleavage and Deprotection Strategies for this compound from Resinspeptide.comsigmaaldrich.comthermofisher.com

Once the peptide chain is fully assembled, it must be cleaved from the solid support, and all side-chain protecting groups must be removed. sigmaaldrich.com In the Fmoc/tBu strategy, this is typically achieved in a single step using a strong acidic "cleavage cocktail." sigmaaldrich.com A common cleavage cocktail consists of trifluoroacetic acid (TFA) as the primary cleaving agent, with scavengers added to trap the reactive cationic species generated during deprotection. peptide.comsigmaaldrich.com For a peptide like this compound, a mixture of TFA, water, and triisopropylsilane (B1312306) (TIS) would be suitable. sigmaaldrich.com The crude peptide is then typically precipitated from the cleavage mixture using cold diethyl ether. thaiscience.infothermofisher.com

Table 3: Example Cleavage Cocktail for Fmoc-SPPS

| Component | Purpose | Typical Percentage |

| Trifluoroacetic Acid (TFA) | Cleaves peptide from resin and removes acid-labile protecting groups sigmaaldrich.com | 95% sigmaaldrich.com |

| Water | Scavenger | 2.5% sigmaaldrich.com |

| Triisopropylsilane (TIS) | Scavenger for carbocations sigmaaldrich.com | 2.5% sigmaaldrich.com |

Large-Scale Synthesis Considerations for this compound and Related Tetrapeptidesgoogle.com

Scaling up the synthesis of tetrapeptides like this compound from laboratory to industrial quantities introduces several challenges. These include ensuring efficient and uniform reaction conditions throughout a larger resin bed, managing the heat generated during reactions, and handling larger volumes of solvents and reagents safely and economically. google.com For large-scale production, solution-phase synthesis is often more cost-effective. wikipedia.org However, advancements in solid-phase techniques, such as the use of more robust resins and automated synthesizers, are making large-scale SPPS increasingly viable. peptide.com

Solution-Phase Peptide Synthesis Approaches for Val-Thr-Lys-Glythaiscience.infogoogle.com

Solution-phase peptide synthesis, also known as liquid-phase synthesis, involves carrying out the reactions in a homogeneous solution. thaiscience.infowikipedia.org While it requires purification of the intermediate peptide after each step, it is highly suitable for large-scale synthesis and allows for easier characterization of intermediates. wikipedia.orggoogle.com

Fragment Condensation Techniques for Tetrapeptideswikipedia.orgoup.comontosight.ai

For a tetrapeptide like this compound, a fragment condensation strategy can be employed in solution-phase synthesis. wikipedia.org This involves synthesizing smaller peptide fragments, for instance, two dipeptides (e.g., Val-Thr and Lys-Gly), and then coupling them together. google.com This approach can be more efficient than a stepwise addition for longer peptides. wikipedia.orgontosight.ai The azide (B81097) method is one technique that can be used for coupling peptide fragments with a low risk of racemization. oup.com A patent describes the synthesis of a different tetrapeptide, H-Gly-Glu-Lys-Gly-OH, using a liquid-phase fragment condensation approach where two dipeptide fragments, Boc-Gly-Glu(OtBu)-OMe and Fmoc-Lys(Boc)-Gly-OH, were synthesized and then coupled. google.com A similar strategy could be adapted for this compound.

Mixed Anhydride (B1165640) and Carbodiimide (B86325) Methods in Solution

Solution-phase peptide synthesis offers a classical yet effective approach for creating peptide chains like this compound. Among the various coupling strategies, the mixed anhydride and carbodiimide methods are frequently employed.

The mixed anhydride method involves the activation of the carboxy group of an N-protected amino acid by reacting it with an alkyl chloroformate in the presence of a tertiary amine base. cdnsciencepub.comgoogle.comthieme-connect.de This reaction forms a mixed carboxylic-carbonic acid anhydride. cdnsciencepub.com This activated intermediate is then reacted with the free amino group of another amino acid or peptide ester to form the peptide bond. cdnsciencepub.comgoogle.com A key advantage of this method is the high reactivity of the mixed anhydride, which can lead to rapid and efficient coupling. google.com However, this high reactivity also presents challenges, such as the potential for side reactions like urethane (B1682113) formation and disproportionation of the anhydride. cdnsciencepub.com To minimize these side reactions and the risk of racemization, these reactions are traditionally carried out at low temperatures, such as -15°C. cdnsciencepub.comthieme-connect.de The choice of solvent and base is also critical, with tetrahydrofuran (B95107) (THF) often being a preferred solvent over halogenated solvents to reduce racemization. cdnsciencepub.com

The carbodiimide method , most notably using N,N'-dicyclohexylcarbodiimide (DCC) or water-soluble carbodiimides like N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), is another cornerstone of peptide synthesis. thieme-connect.deethz.ch This method facilitates the direct coupling of a carboxylic acid and an amine by acting as a dehydrating agent, forming a peptide bond and a urea (B33335) derivative as a byproduct. thieme-connect.de A significant advantage is that pre-activation of the carboxylic acid is not necessary, as activation and coupling occur concurrently. thieme-connect.de However, a major drawback of using carbodiimides alone is the high propensity for racemization of the activated amino acid residue. ethz.chgoogle.com To suppress this, additives such as 1-hydroxybenzotriazole (HOBt) are commonly used. google.comnih.govthaiscience.info HOBt reacts with the initial O-acylisourea intermediate to form an active ester, which then reacts with the amine component, thereby reducing the risk of racemization. google.com

For the synthesis of this compound, a stepwise approach would be employed using either of these methods. For instance, starting with Gly, it would be coupled with a protected Lys, followed by Thr, and finally Val. The choice between the mixed anhydride and carbodiimide method would depend on factors such as the specific amino acids being coupled, the desired scale of the synthesis, and the purification strategy for the final product. For example, the coupling of sterically hindered amino acids like Val can be slower. ethz.chrsc.org

Chemo-Enzymatic Synthesis of this compound

Chemo-enzymatic peptide synthesis (CEPS) has emerged as a powerful alternative to purely chemical methods, offering high specificity and mild reaction conditions. frontiersin.orgmdpi.com This approach utilizes enzymes to catalyze the formation of peptide bonds, thereby minimizing the need for complex protection and deprotection steps and eliminating the risk of racemization. mdpi.comresearchgate.net

Enzyme Selection and Reaction Conditions for Peptide Ligation

The success of chemo-enzymatic synthesis hinges on the appropriate selection of an enzyme and the optimization of reaction conditions. Proteases, which naturally cleave peptide bonds, can be used in reverse to form them under specific conditions. frontiersin.org Commonly used enzymes include serine proteases (like α-chymotrypsin and trypsin) and cysteine proteases (like papain). nih.gov

For the synthesis of this compound, an enzyme's specificity is paramount. For example, trypsin specifically cleaves at the C-terminal side of lysine and arginine residues. nih.gov This specificity could potentially be harnessed to ligate a fragment ending in Lys to a Gly residue. The reaction conditions, including pH, temperature, and solvent, must be carefully controlled to favor synthesis over hydrolysis. researchgate.net For instance, trypsin functions optimally at a pH of around 8. nih.gov Reactions are often carried out in aqueous media or in the presence of organic co-solvents to influence the reaction equilibrium towards peptide formation. frontiersin.org Some enzymatic ligations can achieve high yields (up to 98%) in under an hour with very low enzyme concentrations. frontiersin.org

Engineered ligases, such as subtiligase and the more recently developed omniligase-1, offer broader substrate scope and improved catalytic efficiency. uva.nlnih.gov These enzymes can ligate peptide fragments with fewer sequence constraints, making them highly versatile tools for peptide synthesis. uva.nloup.com For example, omniligase-1 shows improved acceptance of various amino acids at the ligation site, including polar residues like Threonine and charged residues like Lysine. uva.nl

Regio- and Stereospecificity in Enzymatic Peptide Bond Formation

A significant advantage of enzymatic peptide synthesis is the inherent regio- and stereospecificity of the enzymes. frontiersin.org Enzymes are chiral catalysts and will typically only react with L-amino acids, thus preventing the racemization that can be a significant issue in chemical synthesis. mdpi.com This is particularly important when coupling peptide fragments, where the C-terminal amino acid of the acyl donor is susceptible to epimerization.

Analytical Verification of Synthesized this compound

Following the synthesis of this compound, rigorous analytical methods are required to confirm its identity, purity, and structural integrity. tandfonline.comrockefeller.edu A combination of chromatographic and mass spectrometric techniques is typically employed for this purpose.

Chromatographic Purity Assessment (e.g., RP-HPLC, Gel Filtration Chromatography)

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a primary tool for assessing the purity of synthetic peptides. hplc.eu In RP-HPLC, the peptide is separated based on its hydrophobicity. nih.gov Using a non-polar stationary phase (commonly C18) and a polar mobile phase (often a gradient of water and acetonitrile (B52724) with an acid modifier like trifluoroacetic acid), impurities such as deletion sequences, incompletely deprotected peptides, or byproducts from side reactions can be resolved from the main product peak. hplc.eunih.govnih.gov The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. researchgate.netresearchgate.net

Gel Filtration Chromatography , also known as size-exclusion chromatography, separates molecules based on their size. While less common for analyzing small peptides like a tetrapeptide, it can be useful for removing larger or smaller impurities, such as aggregated peptides or residual reagents from the synthesis. researchgate.netnih.govscispace.com

Below is a table summarizing typical chromatographic conditions for peptide analysis.

| Parameter | RP-HPLC |

| Column | C18, wide pore (e.g., 4.6 x 250 mm) hplc.eu |

| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water hplc.eu |

| Mobile Phase B | Acetonitrile with 0.1% TFA nih.gov |

| Detection | UV absorbance at 210-220 nm mdpi.com |

| Flow Rate | Typically 0.3-1.0 mL/min nih.govmdpi.com |

| Gradient | A linear gradient of increasing Mobile Phase B |

Mass Spectrometric Confirmation of this compound Sequence and Integrity (e.g., LC-ESI MS/MS, MALDI-TOF)

Mass Spectrometry (MS) is indispensable for confirming the molecular weight and sequence of the synthesized peptide. rockefeller.edunih.gov

Liquid Chromatography-Electrospray Ionization Mass Spectrometry (LC-ESI-MS) couples the separation power of HPLC with the mass analysis capabilities of ESI-MS. nih.govcigb.edu.cu As the peptide elutes from the HPLC column, it is ionized by electrospray, and its mass-to-charge ratio (m/z) is determined. tandfonline.com This provides an accurate molecular weight of the peptide, confirming that the correct amino acids have been incorporated. koreascience.krshimadzu.com

Tandem Mass Spectrometry (MS/MS) is used to verify the amino acid sequence. pnas.orgresearchgate.net In this technique, the parent ion corresponding to the protonated peptide is selected and fragmented. The resulting fragment ions (typically b- and y-ions) correspond to cleavages along the peptide backbone. The mass differences between these fragment ions allow for the deduction of the amino acid sequence, thus confirming the structure of this compound. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is another powerful technique for determining the molecular weight of peptides. acs.orgresearchgate.net The peptide is co-crystallized with a matrix, and a laser pulse desorbs and ionizes the peptide. tandfonline.comtandfonline.com The time it takes for the ion to travel to the detector is proportional to its m/z, providing a highly accurate mass measurement. tandfonline.com MALDI-TOF is particularly effective for analyzing peptide mixtures and confirming the mass of the final product. researchgate.netnih.gov

The table below outlines typical parameters for mass spectrometric analysis of tetrapeptides.

| Technique | Ionization Source | Mass Analyzer | Key Information Provided |

| LC-MS/MS | Electrospray Ionization (ESI) cigb.edu.cu | Quadrupole, Ion Trap, Orbitrap nih.gov | Molecular Weight and Amino Acid Sequence researchgate.net |

| MALDI-TOF | MALDI acs.org | Time-of-Flight (TOF) tandfonline.com | Accurate Molecular Weight nih.gov |

Structural and Conformational Analysis of Val Thr Lys Gly

Spectroscopic Characterization Techniques for Val-Thr-Lys-Gly

Spectroscopic methods are indispensable for experimentally probing the structure of peptides in solution, offering insights into their dynamic nature and interactions with the surrounding environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional (3D) structure of peptides and proteins in solution under near-physiological conditions, without requiring crystallization. uzh.chspringernature.comuq.edu.aunmims.edu For small peptides like this compound, NMR can provide detailed information about backbone and side-chain conformations, inter-proton distances, and dynamics. uq.edu.aunmims.eduresearchgate.net

The process of solution structure elucidation by NMR typically involves several steps:

Sample Preparation : The peptide must be non-aggregating, stable over time at the chosen pH and temperature, and well-soluble. uzh.ch

Spectral Measurement : A series of two-dimensional (2D) or three-dimensional (3D) NMR spectra are recorded. For small peptides, 2D correlation spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), and NOESY (Nuclear Overhauser Effect Spectroscopy) are commonly used. uzh.chnmims.edu

Resonance Assignment : All non-labile proton frequencies are sequentially assigned to their specific positions within the peptide sequence. uzh.ch This is achieved by analyzing scalar (through-bond) couplings from COSY and TOCSY spectra, which identify amino acid spin systems. uzh.ch

Distance Restraint Generation : NOESY spectra reveal through-space proximities between protons (Nuclear Overhauser Effects, NOEs). uzh.ch The magnitude of the NOE correlates with the distance between interacting spins, providing crucial distance restraints for structure calculation. uzh.ch

Structure Calculation and Refinement : The collected distance restraints and dihedral angle restraints (often derived from chemical shifts or coupling constants) are then used in computational algorithms, such as distance geometry or molecular dynamics simulations with NMR restraints, to calculate an ensemble of structures consistent with the experimental data. uzh.chresearchgate.net Energy refinement in a full force-field with explicit solvent is often performed to optimize the calculated structures. uzh.ch

For this compound, NMR spectroscopy would be instrumental in:

Identifying the chemical environment of each atom.

Determining the relative orientations of amino acid residues.

Detecting the presence of any stable secondary structural elements, even transient ones, by analyzing chemical shift deviations and NOE patterns. uzh.ch

Characterizing the flexibility and dynamic motions of the peptide in solution. nmims.edu

Circular Dichroism (CD) spectroscopy is a widely used technique to characterize the secondary structural elements of peptides, such as α-helices, β-sheets, and random coils. americanpeptidesociety.orgcreative-proteomics.compnas.orgportlandpress.com It measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules. americanpeptidesociety.orgportlandpress.comnih.gov

The far-UV (180–250 nm) CD spectrum of a peptide is particularly sensitive to the conformation of its peptide backbone. pnas.orgportlandpress.com Different secondary structures exhibit characteristic CD spectral signatures:

α-helices : Typically show strong negative peaks at 208 nm and 222 nm, and a positive peak around 190 nm. americanpeptidesociety.org

β-sheets : Often display a positive peak around 195 nm and a negative peak near 217 nm. americanpeptidesociety.org

Random coils : Exhibit a less defined CD spectrum with low ellipticity, often characterized by a strong negative band below 200 nm. americanpeptidesociety.org

Computational Approaches to this compound Conformation

Computational methods complement experimental techniques by providing atomic-level details of peptide conformations and dynamics, often exploring conformational spaces that are difficult to access experimentally.

Molecular Dynamics (MD) simulations are a powerful computational tool used to investigate the conformational ensembles of peptides in solution. acs.orgaip.orgrsc.orgnih.gov Unlike static structures, peptides, especially short ones, often exist as an ensemble of interconverting conformations rather than a single rigid structure. aip.orgnih.govrsc.org MD simulations simulate the physical movements of atoms and molecules over time, allowing researchers to observe how a peptide's conformation changes and samples different states in a given environment (e.g., explicit solvent). aip.orgrsc.org

Key aspects of MD simulations for conformational ensemble generation include:

Force Fields : The accuracy of MD simulations heavily relies on the quality of the force fields employed, which describe the interactions between atoms. acs.org

Sampling Conformational Space : For peptides, especially those with significant flexibility, enhanced sampling methods (e.g., replica-exchange molecular dynamics, metadynamics) are often used to efficiently explore the vast conformational space and overcome energy barriers between different conformational states. acs.orgrsc.orgrsc.org

Ensemble Analysis : The output of an MD simulation is a trajectory of atomic coordinates over time, from which a conformational ensemble can be generated. This ensemble can then be analyzed to determine the populations of different conformations, root-mean-square deviations (RMSD), and other structural features. acs.orgrsc.orgnih.gov

For this compound, MD simulations would be crucial for:

Generating a comprehensive set of accessible conformations in solution.

Investigating the dynamic interconversion between these conformations.

Understanding the influence of solvent on the peptide's structure.

Predicting the relative stability of different structural states.

Energy minimization and various conformational sampling techniques are fundamental computational approaches used to identify stable, low-energy conformations of peptides. The goal is to locate the global minimum and other local minima on the peptide's potential energy surface, which correspond to its most probable structural states. tandfonline.comnih.govacs.org

For tetrapeptides like this compound, the conformational space, while smaller than that of larger proteins, is still complex due to the rotational freedom around backbone (phi, psi) and side-chain dihedral angles. nih.govwikipedia.org

Energy Minimization : This process involves adjusting atomic coordinates to find a local minimum on the potential energy surface, where the forces on all atoms are zero. acs.org It refines initial structures to stable geometries.

Conformational Sampling : To explore the entire energy landscape and identify multiple low-energy conformations, various sampling methods are employed, including:

Systematic or Random Dihedral Angle Sampling : Exploring different combinations of backbone and side-chain torsion angles. nih.govresearchgate.net

Monte Carlo Simulations : Randomly perturbing the conformation and accepting or rejecting changes based on energy criteria. tandfonline.com

Molecular Dynamics (as discussed above) : Simulating atomic movements to sample conformational space. nih.gov

Discrete Path Sampling : A method particularly useful for exploring the energy landscapes of smaller cyclic peptides, which can be adapted for linear tetrapeptides to identify all physically relevant minima and transition states. nih.govacs.org

The energies of sampled conformations, especially for tetrapeptides, can be re-ordered by including the effects of hydration to better reflect their behavior in solution. tandfonline.com For this compound, these methods would help in identifying the most energetically favorable conformations and understanding the barriers to interconversion between them.

Turns and loops are common structural motifs in peptides and proteins that connect regular secondary structures (like helices and sheets) or contribute to compact, globular folds. wikipedia.orgbiorxiv.orgnih.gov Even in short peptides like tetrapeptides, specific sequences can have a propensity to form turns, which are characterized by specific patterns of backbone dihedral angles and hydrogen bonds. pnas.orgwikipedia.orgbiorxiv.org

Computational methods are increasingly used to predict these local structural motifs:

Fragment-based methods : These approaches often rely on libraries of known peptide fragments from protein databases (e.g., Protein Data Bank). mdpi.com By matching segments of the target sequence (this compound) to these fragments, potential turn or loop conformations can be predicted. mdpi.com

Machine Learning/Deep Learning : Advanced algorithms, including Convolutional Neural Networks (CNNs) and models like AlphaFold, are being developed to predict peptide and protein structures, including flexible loop regions, from their amino acid sequences. wikipedia.orgbiorxiv.orgmdpi.com These models learn complex relationships between sequence and structure from large datasets of known protein structures. biorxiv.orgmdpi.com

Energy-based methods : These involve searching for low-energy conformations that satisfy the geometric criteria for turns (e.g., beta-turns, gamma-turns). nih.govacs.org

Compound Names and PubChem CIDs

Influence of Amino Acid Sequence on this compound Structural Dynamics

The amino acid sequence profoundly influences the structural dynamics and conformational landscape of peptides. For a short tetrapeptide like this compound, the interplay of steric hindrance, hydrogen bonding capabilities, and charge distribution from each residue dictates its flexibility and preferred conformations in solution thermofisher.comebsco.com. Peptides shorter than five residues, including tetrapeptides, generally exhibit significant conformational flexibility in aqueous solutions thermofisher.comwikipedia.org.

Valine (Val): Valine is a branched, hydrophobic amino acid. Its bulky side chain (isopropyl group) introduces steric constraints, limiting the conformational freedom of the peptide backbone around its alpha-carbon. In the context of peptide chains, Valine's side chain can influence the rotamer preferences of adjacent residues and contribute to hydrophobic interactions fccc.edu.

Threonine (Thr): Threonine is a polar, uncharged amino acid with a hydroxyl group in its side chain. This hydroxyl group can act as both a hydrogen bond donor and acceptor, playing a crucial role in stabilizing secondary structures through intramolecular or intermolecular hydrogen bonds mdpi.com. The presence of Threonine can introduce specific turns or local ordered structures within the peptide.

Glycine (B1666218) (Gly): Glycine is the simplest amino acid, lacking a side chain beyond a hydrogen atom. This minimal steric hindrance grants Glycine exceptional conformational flexibility, allowing it to adopt a wide range of dihedral angles (phi and psi) that are sterically disallowed for other amino acids wikiversity.org. The presence of Glycine often introduces flexibility into peptide sequences, facilitating turns or loops that are critical for specific structural motifs nih.gov.

The specific sequence this compound suggests a combination of these influences. The Valine residue would introduce some rigidity, while the Threonine and Lysine (B10760008) residues offer potential for hydrogen bonding and electrostatic interactions. The Glycine at the C-terminus would impart significant flexibility, allowing the peptide to readily sample various conformations. Computational studies, such as molecular dynamics simulations and empirical conformational energy programs, are frequently employed to analyze the allowed low-energy conformations of peptides and the impact of amino acid substitutions on their three-dimensional structures nih.govcdnsciencepub.comnih.govrjpbcs.comlambris.complos.org. For instance, a study on a different peptide demonstrated that a single substitution (Val for Gly) could significantly alter the allowed conformers, shifting from a beta-turn to an amphipathic helical structure, highlighting the sensitivity of peptide conformation to sequence changes nih.gov.

Table 1: Influence of Amino Acids on Peptide Structural Dynamics

| Amino Acid | One-Letter Code | Side Chain Polarity/Charge | Key Structural Contribution |

| Valine | V | Nonpolar, Hydrophobic | Steric hindrance, restricts backbone flexibility fccc.edu |

| Threonine | T | Polar, Uncharged | Hydrogen bonding (donor/acceptor), potential for local turns mdpi.com |

| Lysine | K | Basic, Positively Charged | Electrostatic interactions, salt bridge formation, solubility frontiersin.org |

| Glycine | G | Nonpolar, Flexible | High conformational flexibility, enables turns and loops wikiversity.org |

Advanced X-ray Crystallography and Neutron Crystallography Applications to Peptide Structures

A primary challenge in applying X-ray crystallography to peptides, particularly short and flexible ones like this compound, is obtaining high-quality crystals lambris.comamericanpeptidesociety.org. Peptides' inherent flexibility often hinders the formation of well-ordered crystal lattices necessary for high-resolution diffraction americanpeptidesociety.org. Techniques such as vapor diffusion, microbatch crystallization, and co-crystallization with ligands or binding partners are employed to overcome these challenges, as ligands can stabilize a peptide's conformation and facilitate crystal formation americanpeptidesociety.org.

Neutron Crystallography: Neutron crystallography offers a unique advantage over X-ray crystallography, particularly in the direct visualization and precise localization of hydrogen atoms epj-conferences.orgnih.gov. Unlike X-rays, which scatter off electrons, neutrons interact with the atomic nuclei. This difference is crucial because hydrogen atoms, which constitute approximately 50% of the atoms in proteins and peptides, are nearly invisible to X-rays due to their single electron, but scatter neutrons almost as strongly as other common biological elements like carbon, nitrogen, and oxygen epj-conferences.orgill.eunih.gov.

The ability of neutron crystallography to directly locate hydrogen atoms provides invaluable information on:

Hydrogen Bonding Networks: Precise determination of hydrogen bond geometries, which are fundamental to peptide stability, folding, and interactions mdpi.comill.eu.

Protonation States: Elucidation of the protonation states of amino acid residues, particularly important for understanding enzyme catalysis and ligand binding mechanisms epj-conferences.orgnih.govnih.govjst.go.jp.

Water Molecules: Identification of ordered water molecules and their roles in mediating interactions within the peptide structure or with binding partners jst.go.jp.

Despite its advantages, neutron crystallography faces challenges, primarily the need for significantly larger crystals (often two orders of magnitude larger than those for X-ray diffraction) due to the lower flux of available neutron beams epj-conferences.orgnih.govnih.gov. To mitigate this, deuteration of peptide samples (replacing hydrogen with deuterium) is often employed, as deuterium (B1214612) has a larger coherent scattering length and a much lower incoherent scattering cross-section than hydrogen, leading to stronger diffraction signals and reduced background noise ill.eujst.go.jposti.gov. Joint refinement protocols, combining both X-ray and neutron diffraction data, are also frequently used to achieve highly accurate structural models ill.euosti.gov.

Table 2: Comparison of X-ray and Neutron Crystallography for Peptide Structures

| Feature | X-ray Crystallography | Neutron Crystallography |

| Scattering Mechanism | Interaction with electrons | Interaction with atomic nuclei |

| Hydrogen Atom Visibility | Poor (due to single electron) | Excellent (strong scattering by hydrogen/deuterium) epj-conferences.org |

| Crystal Size Requirement | Smaller crystals (e.g., µm scale) | Larger crystals (e.g., mm³ scale) nih.gov |

| Radiation Damage | Can cause radiation damage, especially at room temperature | Minimal to no radiation damage, suitable for room-temperature studies ill.eu |

| Primary Information | Overall atomic resolution, heavy atom positions | Hydrogen atom positions, protonation states, hydrogen bonding nih.gov |

| Complementarity | Provides electron density map | Provides nuclear scattering length density map ill.eu |

Enzymatic Recognition and Processing of Val Thr Lys Gly

Biosynthetic Pathways and Metabolic Roles of Constituent Amino Acids (Valine, Threonine, Lysine (B10760008), Glycine) and Their Implications for Val-Thr-Lys-Gly

The availability and metabolic flux of the individual amino acids—Valine, Threonine, Lysine, and Glycine (B1666218)—directly influence the potential for de novo synthesis and subsequent processing of the this compound peptide. Each amino acid possesses unique biosynthetic routes and diverse metabolic functions beyond their role as protein building blocks.

Valine

Valine (Val) is an α-amino acid characterized by its non-polar, aliphatic side chain. It is one of the branched-chain amino acids (BCAAs).

In animals, valine is an essential amino acid, meaning it cannot be synthesized endogenously and must be acquired through dietary intake. guidetopharmacology.org In contrast, plants and bacteria are capable of synthesizing valine through a multi-step pathway originating from pyruvic acid. guidetopharmacology.orgwikipedia.org This pathway is shared in its initial steps with the biosynthesis of leucine (B10760876) and isoleucine. guidetopharmacology.orgwikipedia.orgwikipedia.orgfishersci.ca

Key enzymes involved in valine biosynthesis include:

Acetolactate synthase (also known as acetohydroxy acid synthase) guidetopharmacology.orgwikipedia.org

Acetohydroxy acid isomeroreductase guidetopharmacology.orgwikipedia.org

Dihydroxyacid dehydratase guidetopharmacology.orgwikipedia.org

Valine aminotransferase guidetopharmacology.org

The common precursor for valine and leucine in this pathway is 3-methyl-2-oxobutanoic acid, which is subsequently converted to valine by branched-chain-amino-acid transaminase. wikipedia.org

Beyond its role in protein synthesis, valine is involved in various metabolic processes. As a branched-chain amino acid, it plays a role in energy metabolism, particularly in muscle tissue. Its catabolism contributes to the tricarboxylic acid (TCA) cycle intermediates.

Threonine

Threonine (Thr) is an essential α-amino acid in humans, characterized by a hydroxyl group in its side chain, making it a polar, uncharged amino acid. fishersci.caepa.gov

Humans cannot synthesize threonine, necessitating its dietary acquisition. fishersci.caepa.govfishersci.seciteab.comfishersci.com In plants and microorganisms, threonine is synthesized from aspartic acid via the aspartate family pathway. fishersci.cafishersci.se This complex biochemical sequence involves several enzymatic transformations.

The key steps and enzymes in threonine biosynthesis are:

Aspartate kinase: Catalyzes the phosphorylation of aspartate to aspartyl-phosphate. fishersci.cafishersci.se

β-Aspartate semialdehyde dehydrogenase: Converts aspartyl-phosphate to aspartate semialdehyde. fishersci.cafishersci.se

Homoserine dehydrogenase: Reduces aspartate semialdehyde to homoserine. fishersci.cafishersci.se

Homoserine kinase: Phosphorylates homoserine to homoserine phosphate (B84403). fishersci.cafishersci.se

Threonine synthase: Catalyzes the final conversion of homoserine phosphate into threonine. fishersci.cafishersci.se

This pathway is subject to tight regulation, including feedback inhibition by threonine itself on enzymes like aspartate kinase and homoserine dehydrogenase, ensuring balanced production according to cellular demand. fishersci.se

Threonine plays a crucial role in various metabolic pathways beyond protein synthesis. It is involved in lipid metabolism, promoting fatty acid metabolism and preventing fat accumulation in the liver. citeab.comfishersci.com Threonine is also a precursor for the synthesis of other amino acids, notably glycine and serine. fishersci.caciteab.comfishersci.com Its metabolism can yield pyruvate (B1213749) and acetyl-CoA, contributing to cellular energy. fishersci.caciteab.com In humans, threonine is primarily converted to α-ketobutyrate via the dehydratase pathway, while in many other animals, threonine dehydrogenase converts it to pyruvate. fishersci.caciteab.com Threonine is also critical for the production of gastrointestinal mucin and supports gut health and immune function. citeab.comfishersci.com

Lysine

Lysine (Lys) is an essential α-amino acid for humans, characterized by a positively charged ε-amino group in its side chain at physiological pH. epa.gov

As an essential amino acid, lysine cannot be synthesized by the human body and must be obtained from the diet. epa.gov In organisms capable of de novo lysine synthesis, two primary pathways exist:

Diaminopimelate (DAP) pathway: This pathway is prevalent in most bacteria (e.g., E. coli), plants, and algae. It involves the condensation of aspartate-semialdehyde and pyruvate, leading through several intermediates to diaminopimelate, which is then converted to lysine. epa.gov The initial steps of the DAP pathway are shared with threonine and methionine biosynthesis.

α-Aminoadipate (AAA) pathway: Found primarily in fungi and some other eukaryotes, this pathway utilizes α-ketoglutarate and acetyl-CoA as precursors, leading to α-aminoadipate as an intermediate before conversion to lysine. epa.gov Variants of this pathway have also been reported in some prokaryotes. epa.gov

Lysine is integral to various human physiological processes. Its primary role is in protein synthesis (proteinogenesis). epa.gov Beyond this, lysine is crucial for the crosslinking of collagen polypeptides, contributing to the stability and tensile strength of connective tissues. epa.gov It is also involved in the uptake of essential mineral nutrients and the production of carnitine, a molecule vital for fatty acid metabolism. epa.gov Furthermore, the ε-amino group of lysine is a frequent site for post-translational modifications, such as acetylation and methylation, which play significant roles in epigenetic regulation and gene expression, particularly in histones. epa.gov

Glycine

Glycine (Gly) is the simplest amino acid, lacking a significant side chain, which provides flexibility in protein structures. It is considered a non-essential or conditionally essential amino acid for humans.

Glycine can be synthesized in the human body through several pathways. The predominant route involves the conversion of the amino acid serine, which is derived from 3-phosphoglycerate (B1209933) (a glycolysis intermediate). wikipedia.org This transformation is catalyzed by the enzyme serine hydroxymethyltransferase, utilizing tetrahydrofolate as a cofactor. Glycine can also be produced from threonine, via threonine dehydrogenase and 2-amino-3-ketobutyrate lyase. Other pathways include synthesis from choline (B1196258) or glyoxylate.

Glycine participates in a wide array of metabolic functions. It is a critical precursor for the synthesis of several important biomolecules:

Heme: Glycine is necessary for the initial reaction of heme synthesis.

Glutathione: This tripeptide, a powerful antioxidant, is formed from glutamic acid, cysteine, and glycine.

Purine (B94841) Nucleus: The entire glycine molecule contributes atoms to the purine nucleus, essential for DNA and RNA synthesis.

Creatine (B1669601): Glycine, along with methionine and arginine, is required for creatine production, which is crucial for energy supply in muscles.

Conjugation Reactions: Glycine is involved in the detoxification of various endogenous and xenobiotic organic acids, such as the conjugation with benzoic acid to form hippuric acid for excretion, and with bile acids to form glycocholic acid, enhancing their solubility.

Neurotransmission: Glycine acts as both an excitatory and inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord.

Glycine degradation primarily occurs via the glycine cleavage system, which reversibly breaks down glycine into carbon dioxide, ammonia, and N5,N10-methylene tetrahydrofolate.

Implications for this compound

The biosynthetic pathways and metabolic roles of Valine, Threonine, Lysine, and Glycine have direct implications for the this compound tetrapeptide:

Precursor Availability for Synthesis: The existence of established biosynthetic pathways for each constituent amino acid ensures their availability within the cellular amino acid pool. While the de novo enzymatic synthesis of short peptides like this compound directly from individual amino acids is thermodynamically challenging and typically not the primary biological route for de novo protein synthesis (which occurs via ribosomes), the presence of these amino acids is a fundamental prerequisite for any form of peptide assembly, whether through ribosomal synthesis as part of a larger protein, or potentially through non-ribosomal peptide synthesis or enzymatic ligation of fragments in specific contexts.

Metabolic Turnover and Degradation: Should this compound be formed, its metabolic fate would be intrinsically linked to the catabolic pathways of its individual amino acids. Proteolytic enzymes would first hydrolyze the peptide bonds, releasing free Valine, Threonine, Lysine, and Glycine. These liberated amino acids would then enter their respective degradation pathways. For instance, threonine can be converted to glycine, and both glycine and lysine have well-defined catabolic routes. The efficiency of these catabolic pathways would determine the half-life and ultimate metabolic products of the peptide's constituents.

Influence of Metabolic State: The metabolic state of an organism, including the availability of precursors (e.g., pyruvate for valine, aspartate for threonine and lysine, serine for glycine) and the activity of key biosynthetic and catabolic enzymes, would influence the intracellular concentrations of these amino acids. Fluctuations in these levels could, in turn, impact the potential for this compound formation or its rapid degradation if formed. For example, a deficiency in an essential amino acid like threonine or lysine could limit the de novo synthesis of the peptide if it were to be endogenously produced.

Potential for Functional Interplay: If this compound possesses specific biological activity, its function could be modulated by the metabolic context. The presence of a lysine residue, for example, could make the peptide susceptible to post-translational modifications (e.g., acetylation, methylation) if appropriate enzymes are present, potentially altering its stability or activity. The presence of glycine, known for its flexibility and roles in active sites, could influence the peptide's conformation or interaction with other molecules.

Molecular Interactions and Mechanistic Studies of Val Thr Lys Gly

Binding Interactions with Biomacromolecules

The interaction of peptides like Val-Thr-Lys-Gly with biomacromolecules such as receptors and proteins is fundamental to their potential biological roles. These interactions are governed by a combination of non-covalent forces and the specific structural features of the peptide and its binding partner.

Receptor-Ligand Binding Models Involving this compound

Receptor-ligand binding models describe how a molecule, in this case, this compound, interacts with a specific receptor on a cell surface or within a cell. While direct studies on this compound as a specific receptor ligand are not extensively documented, the principles of peptide-receptor interactions can be applied. Peptides can act as ligands by fitting into specific binding pockets on receptors, initiating a cascade of intracellular events guidetopharmacology.org. The specificity of such binding is determined by the complementary shapes and chemical properties of the peptide and the receptor's binding site. For instance, peptides can exhibit different binding affinities and activities depending on their sequence and modifications guidetopharmacology.org.

Protein-Peptide Interaction Mechanisms and Specificity

Protein-peptide interactions are mediated by a variety of non-covalent forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic effects. The precise arrangement of amino acid residues in this compound dictates how it might engage with a protein's surface. For example, positively charged residues like Lysine (B10760008) (Lys) can interact with negatively charged regions on a protein, while hydrophobic residues like Valine (Val) can engage in hydrophobic interactions with non-polar pockets ontosight.ai. The hydroxyl group of Threonine (Thr) can form hydrogen bonds, and Glycine (B1666218) (Gly), being the smallest amino acid, often provides flexibility to the peptide backbone, which can be crucial for conformational changes upon binding ontosight.ai.

Studies on other peptides illustrate these mechanisms. For example, the interaction of copper(I) with model peptides derived from Wilson ATPase showed that cysteine thiolates act as bridging ligands, and proline residues can facilitate copper(I) binding, implying the importance of specific amino acid contexts in metal-peptide interactions nih.gov. Similarly, certain motifs in antimicrobial peptides (AMPs) exhibit binding to transition metals, often attributed to residues with neutral, basic, or acidic polar side chains containing heteroatoms capable of coordination frontiersin.org.

Influence of Individual Amino Acid Residues (Valine, Threonine, Lysine, Glycine) on Binding Affinity and Specificity

Valine (Val): As a non-polar, aliphatic amino acid, valine contributes to hydrophobic interactions, which are crucial for stabilizing peptide-protein complexes, particularly in hydrophobic pockets of binding sites wikipedia.orgfishersci.be.

Threonine (Thr): Threonine possesses a hydroxyl group, enabling it to form hydrogen bonds with polar residues on the binding partner. This capacity for hydrogen bonding can significantly enhance binding affinity and specificity fishersci.caiarc.frnih.gov.

Lysine (Lys): Lysine is a basic amino acid with a positively charged epsilon-amino group at physiological pH. This charge allows it to participate in strong electrostatic interactions (salt bridges) with negatively charged residues (e.g., aspartate, glutamate) on target biomacromolecules. These interactions are often critical for initial recognition and strong binding fishersci.comfishersci.canih.gov.

Glycine (Gly): Glycine is the simplest and only achiral amino acid, providing significant conformational flexibility to the peptide backbone mpg.denih.gov. This flexibility can be essential for the peptide to adopt the optimal conformation for binding to a specific site, allowing for induced fit mechanisms.

Non-Enzymatic Chemical Reactions Involving this compound

Peptides, including this compound, can undergo various non-enzymatic chemical reactions, particularly under conditions such as heating or in the presence of reducing sugars. The Maillard reaction is a prominent example.

Maillard Reaction Pathways and Advanced Glycation End-Product (AGE) Formation

The Maillard reaction is a complex series of non-enzymatic reactions between amino groups (from amino acids, peptides, or proteins) and carbonyl groups (from reducing sugars) nih.govkosfaj.orgmdpi.commdpi.com. This reaction is initiated by the condensation of a carbonyl group (e.g., from a reducing sugar) and an amine group, such as the side chain of lysine nih.gov.

The formation of Advanced Glycation End-Products (AGEs) is a key outcome of the Maillard reaction. This process typically involves three stages:

Initial Stage: Condensation between the amino group of an amino acid or peptide and the carbonyl group of a reducing sugar forms a reversible Schiff base mdpi.commdpi.comacs.org.

Intermediate Stage: The Schiff base undergoes molecular rearrangement to form more stable Amadori products (or Heyns products) mdpi.commdpi.comacs.org.

Final Stage: Amadori products can further degrade into highly reactive dicarbonyl intermediates (e.g., glyoxal, methylglyoxal, 3-deoxyglucosone), which then react with additional amino groups in proteins or other biomolecules, leading to the formation of stable, irreversible AGEs mdpi.commdpi.comresearchgate.net.

Given that this compound contains a lysine residue, its epsilon-amino group is highly susceptible to participation in the Maillard reaction, leading to the formation of various AGEs. The Maillard reaction is influenced by factors such as pH, temperature, and water activity acs.org.

Role of Amino Acid Context in Reactivity and Product Formation (e.g., Pyrraline (B118067), Pyrazine)

The specific amino acid sequence surrounding the reactive lysine residue in this compound can significantly influence its reactivity in the Maillard reaction and the types of products formed. Research indicates that the physico-chemical properties of amino acid side chains adjacent to lysine impact the formation of peptide-bound pyrraline mdpi.com. For example, the polarizability of the neighboring amino acid can play a key role in determining the rate of Schiff base adduct formation mdpi.com.

Pyrraline is a well-known AGE formed from the reaction of lysine with 3-deoxyglucosone (B13542) (3-DG), an intermediate of the Maillard reaction mdpi.commdpi.comnih.govabertay.ac.uknih.gov. Studies have shown that the formation of peptide-bound pyrraline is influenced by the amino acids adjacent to Lys. For instance, in tripeptides with lysine at the N-terminus (Lys-X-Gly), the order of pyrraline production varied depending on the X residue: Lys-Leu-Gly/glucose > Lys-Ile-Gly/glucose > Lys-Val-Gly/glucose > Lys-Thr-Gly/glucose > Lys-Ser-Gly/glucose > Lys-Ala-Gly/glucose > Lys-Gly-Gly/glucose mdpi.com. This suggests that the Val and Thr residues in this compound would influence the rate and extent of pyrraline formation compared to other Lys-containing peptides.

Table 1: Influence of Amino Acid Context on Pyrraline Formation

| Peptide Sequence (Lys-X-Gly) | Relative Pyrraline Production (Descending Order) mdpi.com |

| Lys-Leu-Gly | Highest |

| Lys-Ile-Gly | High |

| Lys-Val-Gly | Moderate |

| Lys-Thr-Gly | Moderate |

| Lys-Ser-Gly | Lower |

| Lys-Ala-Gly | Low |

| Lys-Gly-Gly | Lowest |

This table illustrates that the specific amino acid (X) adjacent to Lys in a tripeptide context, such as Val and Thr in this compound, plays a role in the efficiency of pyrraline formation.

Chelation and Metal Ion Interactions of this compound

Peptides can act as versatile ligands for metal ions, forming stable complexes through various donor atoms present in their backbone and amino acid side chains. The ability of a peptide to chelate metal ions is influenced by its sequence, conformation, the nature of its amino acid residues, and environmental factors such as pH. In the context of this compound, the presence of Threonine and Lysine residues is particularly relevant for metal ion interactions.

The combination of these residues in this compound suggests that the peptide could potentially engage in chelation through the N-terminal amino group, the carboxylate C-terminus, the amide nitrogens of the peptide backbone, and specifically the ε-amino group of Lysine and the hydroxyl group of Threonine. The precise coordination mode would depend on the metal ion's properties (e.g., charge, ionic radius, preferred coordination geometry) and the solution conditions.

Coordination Chemistry of Peptide-Metal Complexes

The coordination chemistry of peptides with metal ions involves the formation of chelate rings, which enhance the stability of the resulting complexes. Common donor atoms in peptides include the nitrogen atoms from the α-amino group, deprotonated amide nitrogens, and side chain groups such as the imidazole (B134444) nitrogen of histidine, the ε-amino nitrogen of lysine, the carboxylate oxygen of aspartate and glutamate, the hydroxyl oxygen of serine and threonine, and the thiol sulfur of cysteine. nih.govresearchgate.netuni.lursc.orgcolumbia.eduacs.orgresearchgate.netuq.edu.au

For peptides like this compound, the primary coordination sites are expected to involve the N-terminal amino group and the side chain of Lysine. The hydroxyl group of Threonine may also participate, especially in certain pH ranges or in cooperation with other donors. The amide nitrogens within the peptide backbone can become deprotonated and coordinate to metal ions, particularly with transition metals like Cu(II) and Ni(II), leading to the formation of stable square-planar or distorted square-planar geometries. This deprotonation and coordination of amide nitrogens typically occurs at higher pH values. uq.edu.aunih.govguidetopharmacology.orgresearchgate.net

Table 1: Potential Donor Atoms in this compound for Metal Ion Chelation

| Amino Acid | Functional Group | Donor Atom(s) | Typical Metal Binding Contribution |

| Valine | N-terminus | Nitrogen, Oxygen (carbonyl) | Backbone coordination, influences conformation |

| Threonine | Hydroxyl group | Oxygen | Secondary coordination, can enhance stability nih.govuni.lu |

| Lysine | ε-amino group | Nitrogen | Primary coordination site, strong donor nih.govresearchgate.netuni.luacs.org |

| Glycine | Amide backbone | Nitrogen, Oxygen (carbonyl) | Backbone coordination, provides flexibility nih.govnih.govrsc.org |

| This compound | C-terminus | Oxygen (carboxylate) | Terminal coordination site |

Spectroscopic Studies of Metal Binding (e.g., Cu(I) interactions)

Spectroscopic techniques are indispensable tools for characterizing peptide-metal complexes, providing insights into binding stoichiometry, coordination geometry, and conformational changes upon metal binding. Common methods include UV-Visible (UV-Vis) spectroscopy, Circular Dichroism (CD) spectroscopy, Electron Paramagnetic Resonance (EPR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govcolumbia.eduacs.orgnih.govguidetopharmacology.orgresearchgate.netnih.govnih.govmdpi.comrsc.orgnih.govresearchgate.netnih.govrsc.org

UV-Visible Spectroscopy: UV-Vis spectroscopy is used to observe ligand-to-metal charge transfer (LMCT) bands and d-d transitions, which are sensitive to the coordination environment of the metal ion. For copper complexes, d-d transitions typically appear in the visible region, and their position and intensity can indicate the number and type of coordinated donor atoms and the geometry around the copper center. nih.govuq.edu.aunih.govguidetopharmacology.org For instance, a shift in the d-d band to lower wavelengths (higher energy) often suggests a stronger ligand field, indicative of nitrogen coordination.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is highly sensitive to the secondary structure of peptides and changes in their chirality upon metal binding. It can reveal conformational rearrangements induced by metal coordination and provide information about the chiral environment around the metal center. nih.govguidetopharmacology.orgnih.govmdpi.comnih.govrsc.org For copper(II) complexes, CD spectra can show characteristic bands depending on the coordination mode, such as those observed for -HXH- or -GXH- motifs. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR is particularly useful for studying paramagnetic metal ions like Cu(II) (d⁹ system). EPR spectra provide detailed information about the electronic environment of the metal ion, including the nature of the coordinating atoms, their number, and the symmetry of the coordination sphere. nih.govguidetopharmacology.orgresearchgate.netresearchgate.net This technique can distinguish between different copper(II) binding sites and identify the specific donor atoms involved.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can provide atomic-level details about the binding sites, conformational changes, and dynamics of peptide-metal complexes in solution. Chemical shift perturbations, line broadening, and relaxation rate changes of peptide protons upon metal binding can pinpoint the residues directly involved in coordination. nih.govnih.govnih.govresearchgate.netnih.govontosight.ai While Cu(II) is paramagnetic and can cause significant line broadening, making direct NMR challenging, Cu(I) (d¹⁰ system) is diamagnetic and more amenable to NMR studies.

Regarding Cu(I) interactions, studies on other peptides have utilized these spectroscopic methods. For example, Cu(I) transport by Wilson ATPase has been investigated using CD and NMR spectroscopy with peptides containing cysteine thiolates as bridging ligands. nih.govnih.gov These studies demonstrate how spectroscopic techniques can elucidate the coordination modes and conformational implications of Cu(I) binding, even though Cu(I) is diamagnetic and does not yield EPR signals. The principles and methodologies employed in these studies could be applied to investigate the interaction of this compound with Cu(I), focusing on how the peptide's amino and hydroxyl groups, and particularly the ε-amino group of Lysine, might contribute to the coordination environment.

Table 2: Spectroscopic Techniques for Studying Peptide-Metal Interactions

| Technique | Principle | Information Gained | Relevance to this compound |

| UV-Vis | Electronic transitions | Coordination geometry, number/type of donor atoms, LMCT bands | Detects formation of Cu(II) complexes, changes in electronic environment. |

| CD | Differential absorption of circularly polarized light | Peptide secondary structure, conformational changes upon binding, chirality of complex | Reveals structural adaptations of this compound upon metal binding. |

| EPR | Interaction of unpaired electrons with magnetic field | Electronic environment of paramagnetic metals (e.g., Cu(II)), nature of donor atoms, symmetry | Pinpoints Cu(II) binding sites and coordination geometry around copper. |

| NMR | Nuclear spin transitions in magnetic field | Atomic-level binding sites, conformational changes, dynamics (for diamagnetic metals like Cu(I)) | Identifies specific protons/nuclei affected by Cu(I) binding, elucidates binding mode. |

Bioinformatics and Computational Analysis of Val Thr Lys Gly Motifs

Database Mining for Natural Occurrences of Val-Thr-Lys-Gly Sequences in Proteomes

Database mining is a foundational step in understanding the biological relevance of any peptide sequence. This involves systematically searching large protein and genome databases (e.g., UniProt, NCBI RefSeq, Ensembl) for the natural occurrence of the this compound sequence within known proteomes. The objective is to identify proteins where this specific tetrapeptide is embedded and to assess its frequency and context.

Prediction of Functional Motifs and Domains Containing this compound in Proteins

Computational tools are extensively used to predict functional motifs and domains within protein sequences. These tools leverage algorithms trained on known protein structures and functions to identify recurring patterns. For this compound, such predictions would involve:

Motif Prediction: Algorithms like those found in the Eukaryotic Linear Motif (ELM) database or PROSITE can search for known linear motifs that overlap with or incorporate the this compound sequence. These motifs are often involved in protein-protein interactions, post-translational modifications, or subcellular localization.

Domain Prediction: Tools such as Pfam or SMART can identify larger, independently folding protein domains. If this compound were consistently found within a specific domain, it could suggest its involvement in the domain's function. The presence of Lysine (B10760008) (Lys) in the sequence is notable, as lysine residues are frequently involved in active sites, binding pockets, or sites of post-translational modifications like acetylation or ubiquitination.

Structural Prediction: Homology modeling or de novo prediction methods could be employed to infer the three-dimensional structure of peptides or protein regions containing this compound. Understanding the structural context is crucial for predicting potential binding sites or catalytic roles. For instance, the flexible nature of Glycine (B1666218) (Gly) and the hydrophobic nature of Valine (Val) could influence the local conformation.

Given the absence of specific detailed research findings on the functional motifs or domains directly containing this compound, the application of these computational methods would be a hypothetical exercise to explore its potential roles if it were a target of specific study.

Evolutionary Conservation and Phylogenetic Analysis of this compound Sequences

Evolutionary conservation analysis is a powerful approach to infer the functional importance of a peptide sequence. If a sequence like this compound is highly conserved across diverse species, it suggests that the sequence is under selective pressure and likely plays a critical biological role.

Multiple Sequence Alignment (MSA): Performing MSAs of homologous proteins identified from database mining would reveal whether the this compound sequence is conserved across different organisms. Gaps or substitutions in the alignment could indicate regions of lower functional constraint, while highly conserved residues suggest critical functional or structural roles.

Phylogenetic Analysis: Constructing phylogenetic trees based on the protein sequences containing the this compound motif could illustrate the evolutionary history of the motif. This analysis can help determine if the motif arose early in evolution and has been maintained, suggesting a fundamental role, or if it is a more recent evolutionary development.

Conservation Scoring: Tools that calculate conservation scores (e.g., ConSurf, Rate4Site) can quantify the degree of conservation for each residue within the sequence, highlighting critical amino acids within the this compound motif.

Without specific studies on the evolutionary conservation of this compound, any discussion remains theoretical. However, if this tetrapeptide were found to be highly conserved, it would strongly suggest a functional significance, potentially in protein-protein interactions or enzymatic activity, considering the reactive side chains of Threonine and Lysine.

Computational Design of this compound-Containing Peptides with Predicted Interactions

Computational peptide design aims to engineer new peptides with desired properties or specific binding affinities. The this compound sequence could serve as a building block or a target motif for such design efforts.

De Novo Peptide Design: Algorithms can generate novel peptide sequences that incorporate this compound, optimizing for specific characteristics such as stability, solubility, or target binding.

Molecular Docking: If a potential protein target for this compound were hypothesized, molecular docking simulations could predict the preferred binding orientation and affinity of the peptide to the target. This involves simulating the interaction between the peptide and a receptor's binding site.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of this compound in a solvent environment or when bound to a target. These simulations can reveal conformational changes, stability, and the strength of interactions over time. For example, the basic nature of Lysine and the hydroxyl group of Threonine could be critical for hydrogen bonding or electrostatic interactions with a target.

Peptide-Protein Interaction Prediction: Tools that predict peptide-protein interactions based on sequence and structural features could be used to identify potential binding partners for this compound, even in the absence of experimental data.

Machine Learning Approaches for Peptide Function Prediction based on Sequence

Machine learning (ML) has revolutionized peptide science by enabling the prediction of various peptide functions directly from their amino acid sequences. For this compound, ML models could be applied to infer potential biological activities.

Feature Engineering: The this compound sequence would be converted into numerical features, such as amino acid composition, physicochemical properties (hydrophobicity, charge, size), or sequence-derived descriptors (e.g., di-peptide composition).

Model Training: ML models (e.g., Support Vector Machines, Random Forests, Neural Networks) are trained on large datasets of peptides with known functions (e.g., antimicrobial peptides, cell-penetrating peptides, enzyme inhibitors). While direct training on this compound's specific function is unlikely due to limited data, the model could infer its properties based on similar known peptides.

Function Prediction: Once trained, the models could predict various functions for this compound. For example, a model trained to identify cell-penetrating peptides might predict a certain propensity for this compound to cross cell membranes based on its sequence characteristics. The presence of Lysine, a positively charged residue, is often a feature in cell-penetrating peptides.

Deep Learning Approaches: More advanced deep learning architectures, such as recurrent neural networks (RNNs) or convolutional neural networks (CNNs), can learn complex patterns directly from raw peptide sequences, potentially identifying subtle functional determinants within this compound that simpler models might miss. fishersci.pt

Theoretical Frameworks and Research Paradigms Relevant to Val Thr Lys Gly Studies

Principles of Peptide Chemistry and Bond Formation

The formation of Val-Thr-Lys-Gly is governed by the fundamental principles of peptide chemistry, centered on the creation of peptide bonds. A peptide bond is a covalent chemical bond of the amide type, formed when the carboxyl group of one amino acid reacts with the amino group of another, releasing a molecule of water in a process known as dehydration or condensation synthesis. nih.goviiitd.edu.in In the case of this compound, three peptide bonds are sequentially formed to link the four amino acid residues.

The synthesis of a specific peptide sequence like this compound in a laboratory setting is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). creative-proteomics.comrsc.org Developed by R.B. Merrifield, this technique involves anchoring the C-terminal amino acid (in this case, Glycine) to an insoluble polymer resin. uestc.edu.cndtu.dk The subsequent amino acids (Lysine, Threonine, and Valine) are then added in a stepwise fashion. Each cycle of amino acid addition involves two key steps: the removal of a temporary protecting group from the N-terminus of the resin-bound peptide and the coupling of the next protected amino acid. rsc.org This process is repeated until the desired tetrapeptide is assembled. Finally, the completed this compound peptide is cleaved from the resin support.

Table 1: Amino Acid Sequence and Properties in this compound

| Position | Amino Acid | 3-Letter Code | 1-Letter Code | Side Chain Property |

|---|---|---|---|---|

| 1 | Valine | Val | V | Nonpolar, Hydrophobic |

| 2 | Threonine | Thr | T | Polar, Uncharged |

| 3 | Lysine (B10760008) | Lys | K | Basic, Positively Charged |

Theories of Molecular Recognition and Specificity

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. The ability of this compound to interact with other biological molecules, such as receptors or enzymes, is governed by these principles. Two classical models provide the foundational framework for understanding this specificity: the "lock-and-key" hypothesis and the "induced-fit" model. bizzbuzz.newsuniv-paris-diderot.frresearchgate.net

The lock-and-key model , proposed by Emil Fischer, suggests that the peptide (the "key") has a shape that is precisely complementary to its binding partner (the "lock"). researchgate.netnih.gov In this rigid model, the specificity of binding is predetermined by the static shapes of the interacting molecules.

The specificity of this compound's interactions is dictated by the chemical properties of its constituent amino acid side chains and their spatial arrangement. These interactions are primarily non-covalent and include: nih.govuestc.edu.cn

Hydrogen Bonds: The hydroxyl group of Threonine and the amine groups in the peptide backbone and the Lysine side chain can act as hydrogen bond donors or acceptors.

Electrostatic Interactions: The positively charged side chain of Lysine at physiological pH can form strong ionic bonds with negatively charged residues on a target molecule.

Hydrophobic Interactions: The nonpolar, aliphatic side chain of Valine can interact favorably with hydrophobic pockets on a receptor, excluding water molecules and contributing to binding energy.

The combination and geometry of these potential interactions determine the affinity and specificity of this compound for its molecular targets. mdpi.com

Enzymology Principles Applied to Peptide Substrates and Inhibitors

Enzymes are highly specific biological catalysts, and their interactions with peptides like this compound are central to many biological processes. The tetrapeptide can function either as a substrate, being chemically modified by an enzyme, or as an inhibitor, blocking the enzyme's activity. creative-proteomics.com

As a substrate , this compound could be recognized and cleaved by a class of enzymes known as proteases (or peptidases). Protease specificity is determined by the enzyme's active site, which often contains subsites that accommodate the side chains of the amino acids in the peptide substrate. univ-paris-diderot.fr For example, a protease like trypsin specifically cleaves peptide bonds on the C-terminal side of positively charged residues like Lysine or Arginine. pepdd.com Therefore, it is plausible that a trypsin-like protease could recognize the Lysine in the P1 position of a larger peptide containing the this compound sequence and cleave the bond between Lysine and Glycine (B1666218). The surrounding residues (Valine at P3 and Threonine at P2) would also influence the binding affinity and cleavage efficiency by interacting with corresponding subsites on the protease. univ-paris-diderot.fr

As an inhibitor , this compound could be designed to bind to an enzyme's active site without being cleaved, thereby preventing the natural substrate from binding. This can occur through several mechanisms: creative-proteomics.comrsc.org

Competitive Inhibition: The peptide directly competes with the substrate for binding to the active site. The structure of the peptide would mimic the substrate, allowing it to bind, but it would lack the specific bond that the enzyme can cleave.

Non-competitive Inhibition: The peptide binds to a site on the enzyme other than the active site (an allosteric site). This binding event changes the conformation of the enzyme, including the active site, making it less effective at binding and processing its substrate.

The study of these interactions involves enzyme kinetics, which measures the rates of enzyme-catalyzed reactions to determine parameters like the Michaelis constant (K_M), representing the enzyme's affinity for its substrate, and the maximum reaction velocity (V_max). creative-proteomics.comrsc.org By analyzing how a peptide like this compound affects these parameters, researchers can elucidate its role as a substrate or the mechanism of its inhibitory action.

Bioinformatic Models for Peptide Structure-Function Relationship Prediction

Bioinformatics provides a powerful theoretical framework for predicting the structure and function of peptides like this compound from their amino acid sequence, a process often referred to as in silico analysis. nih.govnih.gov These computational models are essential for generating hypotheses and guiding experimental research.

Function Prediction and QSAR: Predicting the biological function of a peptide involves correlating its structural and chemical features with its activity. Quantitative Structure-Activity Relationship (QSAR) is a key paradigm in this area. nih.govcreative-peptides.com QSAR models use mathematical equations to link the physicochemical properties of the amino acids in a peptide (represented by numerical descriptors) to a specific biological activity. nih.govuestc.edu.cn For this compound, descriptors for each amino acid—related to properties like hydrophobicity (Val), polarity (Thr), charge (Lys), and size (Gly)—would be used to predict potential activities such as enzyme inhibition, antimicrobial effects, or receptor binding affinity. mdpi.comresearchgate.net Databases of known bioactive peptides, such as BIOPEP, can also be searched for sequences similar to this compound to infer potential functions. nih.gov

Concepts of Chemical Biology in Peptide Research

Chemical biology is an interdisciplinary field that employs chemical tools and techniques to study and manipulate biological systems. In the context of this compound, chemical biology provides a framework for moving beyond the study of the natural peptide to create novel molecular probes and therapeutic candidates.

A central concept is the use of peptide mimetics . These are molecules that are structurally similar to the original peptide but have been chemically modified to enhance their properties. For example, the peptide backbone of this compound could be altered to increase its resistance to degradation by proteases, a common limitation of natural peptides as therapeutic agents.

Another key paradigm is the design and synthesis of peptide-based probes . By attaching a fluorescent dye, a radioactive isotope, or another reporter molecule to the this compound sequence, researchers can create tools to visualize and track the peptide's interactions within a cell or organism. These probes are invaluable for identifying the peptide's binding partners, understanding its mechanism of action, and elucidating its role in biological pathways.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Valine |

| Threonine |

| Lysine |

| Glycine |

| This compound |

| Alanine |

| Arginine |

Q & A

Basic Research Questions

Q. What experimental methods are most effective for determining the secondary structure of Val-Thr-Lys-Gly in aqueous solutions?

- Methodology : Use circular dichroism (CD) spectroscopy to analyze peptide folding patterns, nuclear magnetic resonance (NMR) for atomic-level resolution of backbone conformations, and Fourier-transform infrared spectroscopy (FTIR) to identify β-sheet or α-helix signatures. Cross-validate results with molecular dynamics (MD) simulations to correlate experimental and computational data .

- Data Example :

| Technique | Key Output | Limitations |

|---|---|---|

| CD | Spectral peaks at 208 nm (α-helix) or 215 nm (β-sheet) | Limited resolution in mixed solvents |

| NMR | Chemical shift assignments for backbone atoms | Requires high peptide purity and concentration |

Q. How can researchers optimize solid-phase peptide synthesis (SPPS) to improve this compound yield and purity?